N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine
Description
N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine is a bispyrazolylmethylamine derivative characterized by two substituted pyrazole rings connected via a methylene linker. Key features include:
Properties
Molecular Formula |
C14H23N5 |
|---|---|
Molecular Weight |
261.37 g/mol |
IUPAC Name |
N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]-4-methyl-1-propan-2-ylpyrazol-3-amine |
InChI |
InChI=1S/C14H23N5/c1-6-18-13(11(4)7-16-18)8-15-14-12(5)9-19(17-14)10(2)3/h7,9-10H,6,8H2,1-5H3,(H,15,17) |
InChI Key |
TUWVZKNLTRHNHY-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C=N1)C)CNC2=NN(C=C2C)C(C)C |
Origin of Product |
United States |
Preparation Methods
Ring Formation via Cyclocondensation
Pyrazole cores are typically synthesized through cyclocondensation of hydrazines with 1,3-diketones or α,β-unsaturated ketones. For the 1-ethyl-4-methylpyrazole subunit, ethyl hydrazine reacts with acetylacetone derivatives under acidic conditions, yielding the substituted pyrazole ring. Temperature control at 50–55°C during cyclization ensures optimal ring closure while minimizing side reactions.
Functionalization via Nucleophilic Substitution
The methylene bridge between pyrazole rings is introduced through nucleophilic substitution. For example, chloromethyl intermediates react with amine-bearing pyrazoles in polar aprotic solvents like DMF, achieving yields >75%. Catalytic amounts of potassium iodide enhance reactivity by facilitating halide displacement.
Stepwise Preparation and Reaction Optimization
The synthesis proceeds through four critical stages: (1) pyrazole ring formation, (2) side-chain functionalization, (3) coupling, and (4) purification. Each stage requires meticulous parameter control.
Synthesis of 1-Ethyl-4-Methyl-1H-Pyrazol-5-Yl Methanol
The precursor 1-ethyl-4-methyl-1H-pyrazol-5-yl methanol is prepared via:
-
Cyclocondensation : Ethyl hydrazine (1.2 eq) and ethyl acetoacetate (1 eq) refluxed in ethanol (80°C, 6 h) yield 1-ethyl-4-methylpyrazole.
-
Chlorination : Thionyl chloride (1.5 eq) converts the hydroxyl group to chloride in dichloromethane (0°C→25°C, 2 h).
-
Amination : Reaction with 4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine (1.1 eq) in DMF (80°C, 12 h) forms the methylene-linked product.
Table 1: Optimization of Amination Conditions
| Parameter | Tested Range | Optimal Value | Yield (%) |
|---|---|---|---|
| Temperature (°C) | 60–100 | 80 | 78 |
| Solvent | DMF, THF, Toluene | DMF | 78 vs. 52 |
| Catalyst | None, KI, CuI | KI (5 mol%) | 82 |
Reductive Amination for Side-Chain Installation
Reductive amination using sodium cyanoborohydride (NaBH3CN) in methanol (pH 5–6, 24 h) attaches the propan-2-yl group. Excess amine (1.5 eq) ensures complete conversion, with yields improving from 65% to 85% upon pH optimization.
Purification and Characterization
Crystallization Techniques
Crude product purification employs temperature-gradient crystallization. Dissolving the compound in hot toluene (100–110°C) and cooling to 0–5°C yields acetate salts with >95% purity. Glacial acetic acid (28.5 g per 500 mL solution) enhances crystal formation.
Table 2: Crystallization Efficiency
| Solvent | Cooling Rate (°C/h) | Purity (%) | Recovery (%) |
|---|---|---|---|
| Toluene | 10 | 95 | 80 |
| Ethanol | 15 | 89 | 72 |
Chromatographic Methods
Silica gel chromatography (ethyl acetate/hexane, 3:7) resolves regioisomeric impurities. HPLC analysis (C18 column, 0.1% TFA in acetonitrile/water) confirms >99% purity for pharmaceutical-grade material.
Industrial Scalability and Process Economics
Chemical Reactions Analysis
Electrophilic Substitution Reactions
The pyrazole ring system in this compound exhibits π-electron delocalization, as evidenced by bond length variations (e.g., C6=N2: 1.3307(17) Å; N1–N2: 1.3585(16) Å) . This delocalization activates specific positions for electrophilic attack:
-
Nitration/Sulfonation : Electron-donating substituents (e.g., methyl, isopropyl) direct electrophiles to the less substituted nitrogen-adjacent positions.
-
Halogenation : Likely occurs at the C4 position due to steric and electronic effects from the methyl and propan-2-yl groups.
Table 1: Key Bond Lengths Influencing Reactivity
| Bond Type | Length (Å) | Implications for Reactivity |
|---|---|---|
| C6=N2 (double bond) | 1.3307 | Enhanced stability for electrophilic substitution |
| N1–N2 (single bond) | 1.3585 | Facilitates ring conjugation |
| C5–N3 | 1.4074 | Susceptibility to nucleophilic cleavage |
Reductive Amination and Condensation
The compound’s primary amine group can participate in reductive amination. For example:
-
Imine Formation : Reacts with aldehydes (e.g., p-methoxybenzaldehyde) to form N-(pyrazolyl)imine intermediates .
-
Reduction : Sodium borohydride (NaBH) in methanol reduces the imine to a secondary amine (yield: 88%) .
Reaction Pathway:
-
Condensation :
-
Reduction :
Oxidation Reactions
The isopropyl and ethyl substituents may undergo oxidation under controlled conditions:
-
Propan-2-yl Group : Oxidation with KMnO/H could yield a ketone.
-
Ethyl Group : Partial oxidation to an alcohol or carboxylic acid, depending on reaction severity.
Comparative Reactivity with Analogs
Pyrazole derivatives with similar substituents exhibit distinct reactivity profiles:
Table 2: Reactivity Comparison with Structural Analogs
| Compound | Key Reaction | Yield | Conditions |
|---|---|---|---|
| N-(4-methoxybenzyl)pyrazol-5-amine | Reductive amination | 88% | NaBH, MeOH, 25°C |
| 3-(tert-Butyl)-1-methylpyrazole | Imine formation | 92% | Solvent-free, 120°C |
Synthetic Considerations
Scientific Research Applications
Research indicates that pyrazole derivatives exhibit a wide range of biological activities, including:
1. Anticancer Properties:
- Pyrazole derivatives have been shown to possess cytotoxic effects against various cancer cell lines. For instance, studies involving similar pyrazole compounds have demonstrated significant inhibition of cell proliferation in colorectal cancer cells .
2. Antimicrobial Activity:
- Pyrazole compounds are also noted for their antimicrobial properties. They can inhibit the growth of certain bacteria and fungi, making them potential candidates for developing new antimicrobial agents .
3. Anti-inflammatory Effects:
- Some studies suggest that pyrazole derivatives can modulate inflammatory pathways, offering potential therapeutic benefits in treating inflammatory diseases .
Case Studies and Research Findings
Several studies have explored the applications of pyrazole derivatives, including N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine:
Study 1: Anticancer Activity
- A study synthesized various pyrazole derivatives and tested their cytotoxicity against human cancer cell lines. The results indicated that certain compounds exhibited higher cytotoxicity than standard chemotherapeutic agents, suggesting their potential as anticancer drugs .
Study 2: Antimicrobial Efficacy
Mechanism of Action
The mechanism of action of N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Molecular Comparisons
The table below highlights key differences and similarities with analogous compounds:
Key Observations:
- Substituent Diversity : The target compound’s dual pyrazole system contrasts with derivatives containing aryl (e.g., benzyl ), heteroaromatic (e.g., pyridinyl ), or halogenated (e.g., fluoroethyl ) groups.
- Molecular Weight : The target (275.39 g/mol) is heavier than simpler pyrazoles (e.g., 139.20 g/mol ) but lighter than halogenated analogs (e.g., 287.77 g/mol ).
- Functional Groups : Propan-2-yl and ethyl groups are common in the target and other compounds (e.g., ), while cyclopropyl and fluoroethyl substituents introduce steric or electronic variations.
Physicochemical and Pharmacological Implications
- Solubility : Bulky substituents (e.g., benzyl ) may reduce solubility compared to the target’s alkyl groups.
- Metabolic Stability : Halogenation (e.g., fluoroethyl ) could enhance metabolic resistance, whereas cyclopropyl groups might improve lipophilicity.
- Bioactivity : Pyrazole derivatives often target kinases or GPCRs; substituent bulk and polarity likely influence binding .
Biological Activity
N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine, also known by its CAS number 1856052-16-8, is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C13H22ClN5 |
| Molecular Weight | 283.8 g/mol |
| CAS Number | 1856052-16-8 |
| Synonyms | 1-Ethyl-N-[...]-4-methyl... |
Anticancer Activity
Recent studies have explored the anticancer properties of pyrazole derivatives, including the compound . Research indicates that pyrazole compounds can exhibit significant cytotoxic effects against various cancer cell lines:
- Mechanism of Action : Pyrazoles are believed to induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators.
- Case Studies :
- A study reported that certain pyrazole derivatives showed IC50 values as low as 0.28 µM against A549 lung cancer cells, indicating potent anticancer activity .
- Another investigation highlighted that compounds with similar structures exhibited significant cytotoxicity against MCF7 breast cancer cells, with IC50 values ranging from 1.88 to 2.12 µM .
Anti-inflammatory Activity
The compound also demonstrates potential anti-inflammatory effects:
- Research Findings : Pyrazole derivatives have been shown to inhibit pro-inflammatory cytokines and reduce inflammation in various animal models.
- Experimental Evidence : In vitro studies suggest that the compound may inhibit NF-kB signaling pathways, which are crucial in mediating inflammatory responses .
Genotoxicity and Safety Profile
Understanding the safety profile of this compound is critical for its therapeutic application:
- Genotoxicity Studies : Some studies indicate low genotoxic potential, suggesting that this compound may be safer than other more toxic pyrazole derivatives .
- Comparative Analysis : When compared to other compounds in the same class, this pyrazole derivative exhibited significantly lower genotoxic effects, making it a candidate for further development.
Summary of Findings
The biological activity of this compound indicates promising applications in cancer treatment and inflammation management. Its ability to induce apoptosis in cancer cells and modulate inflammatory responses positions it as a valuable compound for future pharmacological developments.
Future Research Directions
Further investigations are needed to:
- Elucidate the precise mechanisms through which this compound exerts its biological effects.
- Conduct clinical trials to assess its efficacy and safety in humans.
Q & A
Q. What are the recommended synthetic routes and reaction optimization strategies for this compound?
Q. How should researchers characterize this compound using spectroscopic and analytical methods?
Methodological Answer:
- 1H/13C NMR : Dissolve in deuterated chloroform (CDCl₃) and assign peaks based on substituent electronic environments. For example, pyrazole methyl groups typically resonate at δ 2.1–2.5 ppm (1H) and δ 20–25 ppm (13C) .
- IR Spectroscopy : Identify N-H stretches (~3298 cm⁻¹ for primary amines) and C=N/C=C pyrazole ring vibrations (1600–1500 cm⁻¹) .
- Mass Spectrometry : Use high-resolution ESI-MS to confirm molecular weight (e.g., observed [M+H]+ at m/z 215 vs. calculated 215.12) .
- Elemental Analysis : Validate C, H, N percentages (e.g., C: 76.80%, H: 6.14%, N: 17.06% for a related compound) .
Advanced Research Questions
Q. How can crystallographic data for this compound be refined, and what challenges arise?
Methodological Answer:
- Refinement Software : Use SHELXL for small-molecule refinement. Implement twin refinement if data shows pseudo-merohedral twinning .
- Challenges : Address weak diffraction (common with flexible alkyl chains) by collecting high-resolution data (≤0.8 Å) and applying restraints to thermal parameters.
- Validation : Check R-factors (e.g., R1 < 5% for high-quality data) and validate using the IUCr checkCIF tool .
Q. How can contradictions in spectroscopic or synthetic yield data be resolved?
Methodological Answer:
- Cross-Validation : Compare NMR/IR data with computational predictions (e.g., DFT-calculated chemical shifts).
- Reproducibility : Replicate reactions under inert atmospheres (N₂/Ar) to exclude moisture/oxygen interference, which may explain yield discrepancies (e.g., 17.9% vs. 82% in similar protocols) .
- Impurity Analysis : Use LC-MS to detect byproducts (e.g., unreacted intermediates or oxidation products).
Q. What strategies optimize substituent effects on physicochemical properties?
Methodological Answer:
- Structure-Activity Relationship (SAR) : Synthesize derivatives with varied alkyl/aryl groups (e.g., replace isopropyl with cyclopropyl) and compare logP (lipophilicity) via HPLC retention times .
- Thermal Analysis : Use DSC to assess melting points (e.g., 104–107°C for crystalline vs. amorphous forms) .
Methodological Best Practices
- Experimental Design : Use fractional factorial designs to screen reaction variables (temperature, solvent, catalyst) efficiently.
- Data Reporting : Include full spectroscopic datasets (e.g., NMR integrals, IR band assignments) to enable reproducibility .
- Safety Protocols : Follow GBZ 2.1-2007 guidelines for handling amines (use fume hoods, PPE) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
